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Compound of Interest

Compound Name: Histaminium

Cat. No.: B1265317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Histaminium dichloride, the hydrochloride salt of histamine, is a crucial molecule in biomedical

research and pharmaceutical development. A thorough understanding of its structural and

electronic properties is fundamental for its application. This technical guide provides an in-

depth spectroscopic characterization of histaminium dichloride, presenting key quantitative

data from various analytical techniques. Detailed experimental protocols for these methods are

also outlined to facilitate reproducibility and further investigation.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for histaminium dichloride,

providing a comprehensive reference for its characterization.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assignment

~8.7 Singlet Imidazole C2-H

~7.4 Singlet Imidazole C5-H

~3.4 Triplet -CH2- (adjacent to NH3+)

~3.2 Triplet
-CH2- (adjacent to imidazole

ring)

Solvent: D2O. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~135 Imidazole C2

~130 Imidazole C4

~117 Imidazole C5

~40 -CH2- (adjacent to NH3+)

~25 -CH2- (adjacent to imidazole ring)

Solvent: D2O. Chemical shifts are approximate and can be influenced by experimental

conditions.

Table 3: FT-IR Spectroscopic Data (Solid State)
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Wavenumber (cm-1) Intensity Vibrational Assignment

~3100 - 3000 Strong, Broad
N-H and C-H stretching

(imidazole ring)

~2900 - 2800 Medium C-H stretching (aliphatic chain)

~1600 Medium
C=C and C=N stretching

(imidazole ring)

~1580 Medium N-H bending

~1450 Medium CH2 scissoring

Below 1400 Various
Fingerprint region, various

bending and stretching modes

Sample prepared as a KBr pellet or using an ATR accessory.

Table 4: UV-Vis Spectroscopic Data
λmax (nm) Solvent Molar Absorptivity (ε)

~211 Water Data not readily available

The UV-Vis spectrum of histaminium dichloride is characterized by a single absorption

maximum in the low UV region, corresponding to the electronic transitions within the imidazole

ring.

Table 5: Single-Crystal X-ray Diffraction Data
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Parameter Value

Crystal System Monoclinic

Space Group P21/c

a (Å) 7.596(6)

b (Å) 12.706(8)

c (Å) 4.457(4)

β (°) 91.64(5)

Volume (Å3) 430.1

Z 2

Data from a redetermination of the crystal structure provides precise atomic coordinates and

bond parameters, confirming the dicationic nature of histamine in this salt.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H
and 13C)
Objective: To determine the chemical structure and connectivity of histaminium dichloride in

solution.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of histaminium dichloride and dissolve it in ~0.6-0.7 mL of

deuterium oxide (D2O).
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Transfer the solution to a standard 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the D2O.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width and acquisition parameters for both 1H and 13C nuclei.

Data Acquisition:

Acquire the 1H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient.

Acquire the 13C NMR spectrum. A larger number of scans will be required due to the

lower natural abundance and sensitivity of the 13C nucleus. Proton decoupling is typically

used to simplify the spectrum and improve signal-to-noise.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the spectra. For 1H NMR in D2O, the residual HDO peak (at ~4.79 ppm) can

be used as a reference. For 13C NMR, an external standard or the instrument's internal

reference can be used.

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in solid histaminium dichloride.

Methodology (Attenuated Total Reflectance - ATR):
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Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the empty ATR accessory.

Sample Preparation:

Place a small amount of powdered histaminium dichloride onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Data Acquisition:

Apply pressure to the sample using the ATR pressure arm to ensure good contact

between the sample and the crystal.

Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve

the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

generate the absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the wavenumbers of the

absorption bands.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of histaminium dichloride in

solution.

Methodology:

Instrument Preparation:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Select the desired wavelength range (e.g., 190-400 nm).
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Sample Preparation:

Prepare a stock solution of histaminium dichloride of a known concentration in a suitable

UV-transparent solvent, such as deionized water.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically an absorbance value between 0.1 and 1.0).

Fill a quartz cuvette with the solvent to be used as a blank.

Data Acquisition:

Record a baseline spectrum using the blank cuvette.

Rinse the cuvette with the sample solution and then fill it with the sample.

Record the UV-Vis absorption spectrum of the sample.

Data Processing:

The software will automatically subtract the baseline from the sample spectrum.

Identify the wavelength of maximum absorbance (λmax).

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of histaminium
dichloride in the solid state.

Methodology:

Crystal Growth:

Grow single crystals of histaminium dichloride suitable for X-ray diffraction. This is

typically achieved by slow evaporation of a saturated solution or by slow cooling of a hot,

saturated solution. The choice of solvent is critical.

Crystal Mounting:
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Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all

dimensions) under a microscope.

Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

Data Collection:

Mount the goniometer head on the diffractometer.

Center the crystal in the X-ray beam.

Perform a preliminary screening to determine the unit cell parameters and crystal quality.

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and

recording the diffraction pattern on a detector. Data is typically collected at a low

temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of unique reflection intensities.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data using least-squares methods to

obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like histaminium dichloride.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265317#spectroscopic-characterization-of-
histaminium-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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